3-Methyl-1h-thieno[3,2-c]pyrazole
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Overview
Description
“3-Methyl-1h-thieno[3,2-c]pyrazole” is a heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “this compound” involves a simple and convenient route. The key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, is prepared by Gewald’s synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate . This intermediate reacts with various reagents to afford different fused and polyfunctional substituted .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The linear formula for a similar compound, METHYL 3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXYLATE, is C14H12N2O2S . The molecular weight is 272.328 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of 3-Methyl-1H-thieno[3,2-c]pyrazole derivatives is in the synthesis of various heterocyclic compounds with antimicrobial properties. Aly (2016) detailed the synthesis of such compounds for antimicrobial evaluation against various microorganisms, showing moderate to high activity (Aly, 2016).
Pharmacological Activities
The pyrazole compound, including this compound, has been associated with several biological activities. Sophy and Reheim (2020) explored this in their synthesis of oxadiazole, pyrazole, and pyrimidine derivatives, highlighting the pharmacological potential of these compounds (Sophy & Reheim, 2020).
Antimicrobial and Antitumor Properties
Dodiya et al. (2008) described the synthesis of pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones from 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole, showing their potential in antimicrobial activity against bacterial strains and exploring their use in antitumor applications (Dodiya et al., 2008).
Synthesis of Dioxides and Fluorescent Compounds
Efremova et al. (2019) synthesized derivatives like tetrahydro-1Н-thieno-[3,2-с]pyrazole 4,4-dioxides, establishing their structure and potential applications in various fields, including fluorescence (Efremova et al., 2019).
Cascade Imination/Decarboxylative Coupling
Pandey et al. (2013) reported a synthesis method involving cascade imination/intramolecular decarboxylative coupling for pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines, indicating a novel approach for creating complex molecules for research purposes (Pandey et al., 2013).
Application as Disperse Dyes
Ho (2005) explored the use of thieno[3,2-c]pyrazole derivatives in synthesizing disperse dyes for textile applications, showcasing their versatility in industrial applications (Ho, 2005).
Antibacterial and Antitumor Evaluation
Hamama et al. (2012) focused on synthesizing novel heterocyclic systems with pyrazole, including thieno[3,2-c]pyrazole derivatives, for antibacterial and antitumor evaluations, highlighting the medical research potential of these compounds (Hamama et al., 2012).
Organometallic Synthesis
Hill et al. (2001) detailed the synthesis of organostannyl- and organosilyl-derivatives of thieno[3,2-c]pyrazole, contributing to research in organometallic chemistry (Hill et al., 2001).
Properties
IUPAC Name |
3-methyl-2H-thieno[3,2-c]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-6-5(8-7-4)2-3-9-6/h2-3H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMHGAAVBSYFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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